molecular formula C13H10F3NO2S2 B12561037 Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate CAS No. 193975-63-2

Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate

Cat. No.: B12561037
CAS No.: 193975-63-2
M. Wt: 333.4 g/mol
InChI Key: CNCRWGIRPRAYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a trifluoromethyl group and a phenyl ring, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-phenylthiazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

193975-63-2

Molecular Formula

C13H10F3NO2S2

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-phenyl-2-(trifluoromethylsulfanyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H10F3NO2S2/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)17-12(20-10)21-13(14,15)16/h3-7H,2H2,1H3

InChI Key

CNCRWGIRPRAYTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SC(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.